Cas no 6303-58-8 (4-Phenoxybutanoic Acid)
4-Phenoxybutanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-phenoxybutyric acid
- 4-Phenoxybutanoic acid
- 4-(phenoxy)butanoic acid
- 4-Phenoxy-buttersaeure
- 4-phenoxy-butyric acid
- Butanoic acid,4-phenoxy
- Butyric acid,4-phenoxy
- EINECS 228-603-6
- Butanoic acid, 4-phenoxy-
- Butyric acid, 4-phenoxy-
- gamma-Phenoxybutyric acid
- 4-phenoxy-n-butyric acid
- .gamma.-Phenoxybutyric acid
- YKYVPFIBWVQZCE-UHFFFAOYSA-N
- 4-PhenoxybutyricAcid
- 4-phenoxy-butanoic acid
- 4-Phenoxybutanoic acid #
- 4-phenoxy-1-butanoic acid
- 4-Phenoxybutanoic Acid
-
- MDL: MFCD00042656
- Inchi: 1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
- InChI Key: YKYVPFIBWVQZCE-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCCC(=O)O
- BRN: 1640610
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: 2.1
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: Cream crystal
- Density: 1.1430
- Melting Point: 63.0 to 66.0 deg-C
- Boiling Point: 170°C/7mmHg(lit.)
- Flash Point: 140.5 ºC
- Refractive Index: 1.526
- Solubility: ethanol: 0.1 g/mL, clear
- PSA: 46.53000
- LogP: 1.93020
- Solubility: Not determined
4-Phenoxybutanoic Acid Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
- RTECS:ET5956300
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
4-Phenoxybutanoic Acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Phenoxybutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114446-100mg |
4-Phenoxybutanoic Acid |
6303-58-8 | 100mg |
¥509.90 | 2023-09-01 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030667-100mg |
4-Phenoxybutanoic Acid |
6303-58-8 | 100mg |
¥612 | 2024-05-22 | ||
| TRC | P399195-250mg |
4-Phenoxybutanoic Acid |
6303-58-8 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399195-500mg |
4-Phenoxybutanoic Acid |
6303-58-8 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P399195-2.5g |
4-Phenoxybutanoic Acid |
6303-58-8 | 2.5g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58350-100mg |
4-Phenoxybutanoic acid |
6303-58-8 | 100mg |
¥668.0 | 2021-09-08 | ||
| abcr | AB177513-25g |
4-Phenoxybutyric acid, 98%; . |
6303-58-8 | 98% | 25g |
€122.30 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1285-25G |
4-Phenoxybutyric Acid |
6303-58-8 | >98.0%(GC)(T) | 25g |
¥710.00 | 2024-04-16 | |
| eNovation Chemicals LLC | D748429-1g |
4-Phenoxybutanoic acid |
6303-58-8 | 98.0% | 1g |
$70 | 2024-06-07 | |
| eNovation Chemicals LLC | D748429-5g |
4-Phenoxybutanoic acid |
6303-58-8 | 98.0% | 5g |
$90 | 2024-06-07 |
4-Phenoxybutanoic Acid Suppliers
4-Phenoxybutanoic Acid Related Literature
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1. The cyclisation of 4-phenoxybutyric acidI. M. Lockhart,M. Wright J. Chem. Soc. C 1971 3182
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2. Fungal detoxication. Part VIII. Metabolism of substituted 4-phenoxybutyric acids by Aspergillus nigerJ. K. Faulkner,D. Woodcock J. Chem. Soc. C 1966 884
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Xinfeng Dong,Zhihong Shi,Shuxuan Liang,Hanwen Sun Anal. Methods 2014 6 6939
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4. 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols, 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, and related compoundsD. Huckle,I. M. Lockhart,N. E. Webb J. Chem. Soc. C 1971 2252
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Pedro Lozano,Juana M. Bernal,Susana Nieto,Celia Gomez,Eduardo Garcia-Verdugo,Santiago V. Luis Chem. Commun. 2015 51 17361
Additional information on 4-Phenoxybutanoic Acid
Professional Introduction to 4-Phenoxybutanoic Acid (CAS No. 6303-58-8)
4-Phenoxybutanoic Acid, with the chemical formula C10H13O3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its CAS number, 6303-58-8, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile biological activities and potential therapeutic applications, making it a subject of extensive research in recent years.
The structure of 4-Phenoxybutanoic Acid consists of a butanoic acid chain substituted with a phenoxy group at the fourth carbon position. This structural feature contributes to its unique chemical properties, including solubility in both polar and non-polar solvents, which makes it suitable for various biochemical assays and drug formulations. The presence of the phenoxy group also enhances its interaction with biological targets, such as enzymes and receptors, which is crucial for its pharmacological effects.
In recent years, 4-Phenoxybutanoic Acid has been studied for its potential role in modulating metabolic pathways and inflammatory responses. Research has demonstrated that this compound can influence key signaling pathways involved in lipid metabolism, making it a promising candidate for the development of treatments for metabolic disorders such as obesity and type 2 diabetes. The ability of 4-Phenoxybutanoic Acid to interact with peroxisome proliferator-activated receptors (PPARs) has been particularly noted, as PPARs are critical regulators of glucose and lipid homeostasis.
Moreover, studies have explored the anti-inflammatory properties of 4-Phenoxybutanoic Acid. In preclinical models, it has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This effect is attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory processes. These findings suggest that 4-Phenoxybutanoic Acid could be a valuable component in therapeutic strategies aimed at reducing inflammation associated with chronic diseases.
The compound's potential in neurodegenerative disease treatment has also been investigated. Preliminary research indicates that 4-Phenoxybutanoic Acid may protect against neurotoxicity by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its ability to cross the blood-brain barrier has made it an attractive candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation and oxidative damage play significant roles.
In addition to its biological activities, 4-Phenoxybutanoic Acid has been studied for its role in cancer research. Some studies suggest that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, its ability to inhibit the growth of cancer cells by blocking signaling pathways such as the mammalian target of rapamycin (mTOR) has been observed. These findings position 4-Phenoxybutanoic Acid as a potential chemopreventive or chemotherapeutic agent in oncology.
The synthesis of 4-Phenoxybutanoic Acid is another area of active research. Chemists have developed several synthetic routes to produce this compound efficiently and cost-effectively. One common method involves the reaction of phenol with butyric acid derivatives under acidic or basic conditions, followed by functional group transformations to introduce the phenoxy group. Advances in green chemistry have also led to the development of more environmentally friendly synthetic pathways, reducing waste and improving yields.
The pharmaceutical industry has taken note of these findings and is exploring ways to incorporate 4-Phenoxybutanoic Acid into novel drug candidates. Its multifaceted biological activities make it a versatile scaffold for drug design, allowing researchers to develop compounds with enhanced efficacy and reduced side effects. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate the development of new therapies based on 4-Phenoxybutanoic Acid.
Quality control and analytical methods are essential for ensuring the purity and consistency of 4-Phenoxybutanoic Acid used in research and industrial applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to verify the identity and purity of the compound. These analytical methods provide confidence that the material meets the stringent requirements for use in sensitive biological assays and drug formulations.
The future prospects for 4-Phenoxybutanoic Acid are promising, with ongoing research expected to uncover new applications and mechanisms of action. As our understanding of biological systems continues to evolve, so too will our ability to harness the therapeutic potential of this compound. Whether through targeted drug design or innovative therapeutic strategies, 4-Phenoxybutanoic Acid is poised to play a significant role in advancing healthcare solutions.
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